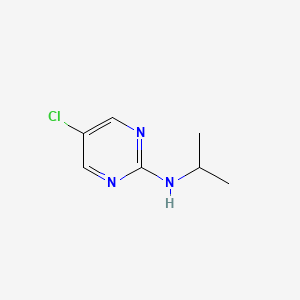
3-碘-1H-吲唑-5-腈
描述
3-Iodo-1H-indazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H4IN3 and its molecular weight is 269.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1H-indazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1H-indazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 抗炎剂:研究人员已研究了3-碘-1H-吲唑-5-腈衍生物的抗炎潜力。这些化合物可能抑制炎症通路,并有望开发新的药物 .
- 镇痛剂:一些衍生物具有镇痛特性,使其与疼痛管理相关 .
- 溃疡形成指数:与吲哚美辛和塞来昔布的比较研究表明,某些衍生物具有良好的溃疡形成指数 .
- 过渡金属催化反应:最近的合成方法探索了过渡金属催化的反应,用于合成1H-和2H-吲唑。虽然不限于3-碘-1H-吲唑-5-腈,但这些策略提供了对相关化合物的宝贵见解 .
- 还原环化反应:研究还原环化反应可以导致合成吲唑衍生物的有效途径 .
- 生物活性筛选:研究人员已针对各种生物靶标筛选了3-碘-1H-吲唑-5-腈衍生物。了解它们与蛋白质、酶或受体的相互作用对于药物发现至关重要 .
- 光致发光性质:研究人员已研究了吲唑衍生物(包括3-碘-1H-吲唑-5-腈)的光致发光行为。这些性质与光电子应用相关 .
药物化学与药物开发
有机合成与方法学
化学生物学与靶标识别
材料科学与有机电子学
农药与作物保护
光物理与光电子学
作用机制
Target of Action
It is known that indazole derivatives, which include 3-iodo-1h-indazole-5-carbonitrile, have a broad range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-Iodo-1H-indazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 3-Iodo-1H-indazole-5-carbonitrile, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival . This interaction can modulate signaling pathways and affect cellular responses.
Cellular Effects
The effects of 3-Iodo-1H-indazole-5-carbonitrile on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation . 3-Iodo-1H-indazole-5-carbonitrile may similarly affect cancer cells by disrupting key signaling pathways and altering gene expression patterns.
Molecular Mechanism
At the molecular level, 3-Iodo-1H-indazole-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s iodine atom and nitrile group contribute to its binding affinity and specificity. For instance, the binding of 3-Iodo-1H-indazole-5-carbonitrile to the active site of an enzyme can result in competitive inhibition, thereby modulating the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-1H-indazole-5-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under specific conditions, but their activity may diminish over time due to degradation . Long-term exposure to 3-Iodo-1H-indazole-5-carbonitrile may lead to cumulative effects on cellular processes, necessitating careful monitoring in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Iodo-1H-indazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Determining the optimal dosage is essential for maximizing the compound’s benefits while minimizing potential risks.
Metabolic Pathways
3-Iodo-1H-indazole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3-Iodo-1H-indazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and bioavailability.
Subcellular Localization
The subcellular localization of 3-Iodo-1H-indazole-5-carbonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.
属性
IUPAC Name |
3-iodo-2H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXBWWWYWVYSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646705 | |
| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-90-2 | |
| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol](/img/structure/B1593003.png)
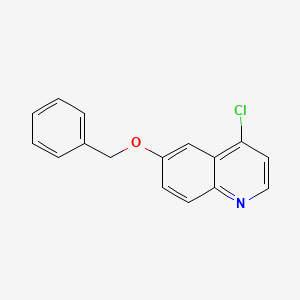
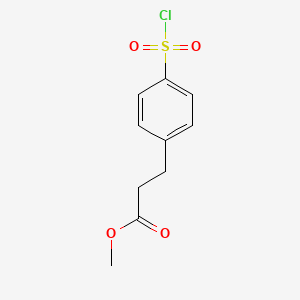
![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)
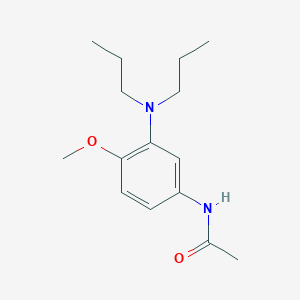

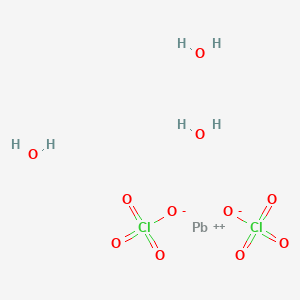
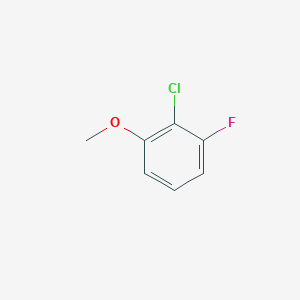
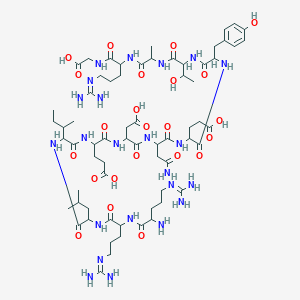
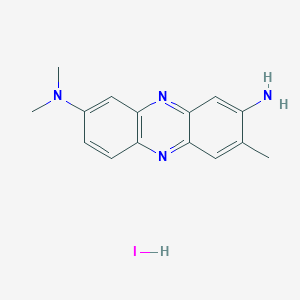
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
